Cas no 2137036-92-9 ((1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol)

(1r,3r)-3-Fluoro-1-(3-methylphenyl)cyclobutylmethanol is a fluorinated cyclobutyl derivative with a hydroxymethyl functional group, offering unique steric and electronic properties for synthetic applications. The cis-configuration of the fluoro and aryl substituents on the cyclobutane ring enhances structural rigidity, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The presence of the fluorine atom introduces polarity and potential metabolic stability, while the hydroxymethyl group allows for further functionalization. This compound is particularly useful in the development of bioactive molecules, where its constrained geometry and fluorinated motif can improve binding affinity and pharmacokinetic properties. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol structure
2137036-92-9 structure
Product Name:(1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol
CAS No:2137036-92-9
MF:C12H15FO
MW:194.245307207108
CID:6053488
PubChem ID:105448175
Update Time:2025-10-29

(1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol Chemical and Physical Properties

Names and Identifiers

    • (1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol
    • [(1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutyl]methanol
    • EN300-1129342
    • 2137036-92-9
    • Inchi: 1S/C12H15FO/c1-9-3-2-4-10(5-9)12(8-14)6-11(13)7-12/h2-5,11,14H,6-8H2,1H3
    • InChI Key: XITHEQNUERTFNN-UHFFFAOYSA-N
    • SMILES: FC1CC(CO)(C2C=CC=C(C)C=2)C1

Computed Properties

  • Exact Mass: 194.110693260g/mol
  • Monoisotopic Mass: 194.110693260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

(1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol Pricemore >>

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Additional information on (1r,3r)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol

Chemical Compound CAS No. 2137036-92-9: (1R,3R)-3-Fluoro-1-(3-Methylphenyl)cyclobutylmethanol

The compound (1R,3R)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol with CAS No. 2137036-92-9 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique stereochemistry, which plays a pivotal role in its physical and chemical properties. The molecule consists of a cyclobutane ring system substituted with a fluoro group at the 3-position and a methanol group at the 1-position, which is further connected to a 3-methylphenyl group. This combination of functional groups and stereochemistry makes it a versatile building block for various applications.

Recent studies have highlighted the potential of (1R,3R)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol in drug discovery, particularly in the development of bioactive molecules. The cyclobutane ring system is known for its strained geometry, which can impart unique electronic and steric properties to the molecule. This feature has been exploited in designing small-molecule inhibitors for various enzyme targets. For instance, researchers have reported that this compound exhibits moderate inhibitory activity against certain kinases, making it a promising lead compound for further optimization in therapeutic development.

In addition to its pharmacological applications, (1R,3R)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol has also been investigated for its potential in materials science. The molecule's ability to form stable supramolecular assemblies has been explored in the context of self-healing polymers and stimuli-responsive materials. Its chiral center and fluorinated substituent contribute to its ability to induce chirality in polymer networks, which is highly desirable for applications in asymmetric catalysis and enantioselective synthesis.

The synthesis of (1R,3R)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. One common approach involves the use of palladium-catalyzed cross-coupling reactions to assemble the core cyclobutane structure. The stereochemistry at the 1R and 3R positions is carefully controlled during the synthesis to ensure high enantiomeric purity. This level of control is critical for applications where stereochemistry plays a decisive role in molecular function.

From an environmental standpoint, (1R,3R)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol has been evaluated for its biodegradability and ecological impact. Studies suggest that the compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in aquatic environments. This attribute aligns with current sustainability trends in chemical manufacturing, where eco-friendly practices are increasingly prioritized.

Looking ahead, the versatility of (1R,3R)-3-fluoro-1-(3-methylphenyl)cyclobutylmethanol presents numerous opportunities for further research and development. Its unique combination of structural features makes it an ideal candidate for exploring novel chemical reactions and material properties. As advancements in analytical techniques continue to unfold, deeper insights into the molecular behavior of this compound will undoubtedly pave the way for innovative applications across diverse industries.

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